

An In-depth Technical Guide to (-)-Hinesol: Discovery, History, and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol, a naturally occurring sesquiterpenoid alcohol, has garnered significant attention in the scientific community for its intriguing spirocyclic molecular architecture and its promising biological activities, particularly its anticancer properties. First isolated from the rhizomes of Atractylodes lancea, this compound has been the subject of numerous synthetic efforts and pharmacological investigations. This technical guide provides a comprehensive overview of the discovery and history of (-)-Hinesol, detailed experimental protocols for its isolation and total synthesis, a summary of its key quantitative data, and an exploration of its known signaling pathway interactions.

Discovery and History

The journey of **(-)-Hinesol** from a natural isolate to a molecule of significant synthetic and medicinal interest is a testament to the advancements in natural product chemistry.

• Initial Isolation: **(-)-Hinesol** was first isolated from the essential oil of Atractylodes lancea (Thunb.) DC., a plant used in traditional Chinese medicine.[1][2][3] Early studies focused on the characterization of the chemical constituents of this plant, leading to the identification of several sesquiterpenoids, with hinesol being a major component.[4][5]



- Structure Elucidation: The determination of the unique spiro[4.5]decane skeleton and the
 relative and absolute stereochemistry of (-)-Hinesol was a significant challenge. The
 structure was ultimately elucidated through a combination of chemical degradation studies
 and spectroscopic techniques, which were becoming increasingly sophisticated during the
 mid-20th century. The correct stereochemical configuration was confirmed through its total
 synthesis.
- Synthetic Endeavors: The complex three-dimensional structure of (-)-Hinesol has made it an attractive target for total synthesis. The first total synthesis of (±)-hinesol was reported by Marshall and Brady in 1970, a landmark achievement that also served to confirm the proposed structure.[6] Since then, several other synthetic routes have been developed, each with its own strategic innovations.[7]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for (-)-Hinesol.

Table 1: Physicochemical Properties of (-)-Hinesol

Property	Value	Reference
Molecular Formula	C15H26O	[8]
Molecular Weight	222.37 g/mol	[8]
Appearance	Crystalline solid	
Melting Point	59-60 °C	_
Specific Rotation [α]	-40.2° (c=1.0, CHCl ₃)	

Table 2: Spectroscopic Data of (-)-Hinesol



Technique	Data	Reference
¹H NMR (CDCl₃)	δ 0.85 (d, 3H, J=7.0 Hz), 1.18 (s, 3H), 1.21 (s, 3H), 1.68 (s, 3H), 5.35 (br s, 1H)	
¹³ C NMR (CDCl ₃)	δ 15.8, 20.9, 26.8, 29.1, 30.8, 36.2, 38.9, 41.5, 49.6, 55.1, 72.4, 122.1, 139.8	[9][10]
IR (KBr, cm ⁻¹)	3350 (O-H), 2950, 1660, 1450, 1370, 1120, 910	[11][12][13]
Mass Spec. (m/z)	222 (M+), 204, 189, 161, 147, 133, 122, 107, 93, 79, 69, 55, 43 (base peak)	[14]

Experimental Protocols Isolation of (-)-Hinesol from Atractylodes lancea

The following is a representative protocol for the isolation of **(-)-Hinesol** from the rhizomes of Atractylodes lancea.[15][16]

- Extraction: The dried and powdered rhizomes of Atractylodes lancea (1 kg) are subjected to steam distillation for 8 hours to yield the essential oil.
- Fractionation: The essential oil is then subjected to fractional distillation under reduced pressure. The fraction boiling at 130-140 °C (4 mmHg) is collected.
- Crystallization: The collected fraction is cooled to -20 °C to induce crystallization. The resulting crystals are collected by filtration.
- Purification: The crude crystals are recrystallized from hexane to afford pure (-)-Hinesol.

Total Synthesis of (±)-Hinesol (Marshall and Brady, 1970)

This protocol is a summary of the key steps in the first total synthesis of racemic hinesol.[6]

Starting Material: The synthesis commences from 6-methoxy-α-tetralone.



- Key Steps:
 - Birch reduction of the aromatic ring followed by hydrolysis to afford an enone.
 - Conjugate addition of methylmagnesium iodide.
 - Annulation with ethyl α -formylpropionate to construct the spirocyclic system.
 - Reduction of the ketone and dehydration to introduce the double bond.
 - Hydroboration-oxidation to install the hydroxyl group with the desired stereochemistry.
 - Introduction of the isopropyl group via a Grignard reaction.

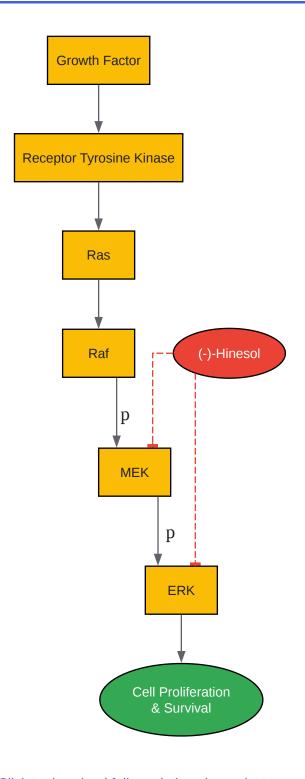
Biological Activity and Signaling Pathways

(-)-Hinesol has been shown to possess significant anticancer activity, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][4] Its mechanism of action involves the modulation of key signaling pathways, including the MEK/ERK and NF-κB pathways.

Inhibition of the MEK/ERK Signaling Pathway

(-)-Hinesol has been demonstrated to inhibit the MEK/ERK signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival.[4][5] It is believed to exert its effect by decreasing the phosphorylation of both MEK and ERK.[4]





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Caption: (-)-Hinesol inhibits the MEK/ERK signaling pathway.

Inhibition of the NF-κB Signaling Pathway



The NF-κB pathway is another critical regulator of cell survival, inflammation, and immunity that is often dysregulated in cancer. **(-)-Hinesol** has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[4]

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